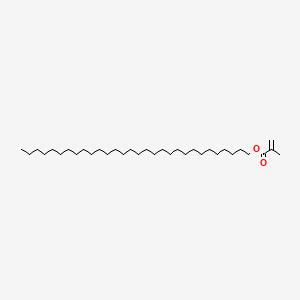

Triacontyl methacrylate

Description

Properties

CAS No. |

93857-97-7 |

|---|---|

Molecular Formula |

C34H66O2 |

Molecular Weight |

506.9 g/mol |

IUPAC Name |

triacontyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C34H66O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-36-34(35)33(2)3/h2,4-32H2,1,3H3 |

InChI Key |

GHPRLFYOUPKDQR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Significance of Long Chain Alkyl Methacrylate Monomers in Polymer Synthesis

Long-chain alkyl methacrylate (B99206) monomers are a class of molecules that have a methacrylate group attached to a long alkyl chain. Triacontyl methacrylate, with its 30-carbon alkyl chain, is a prominent member of this family. The length of the alkyl side chain plays a crucial role in determining the properties of the resulting polymer. For instance, polymers with longer side chains, such as poly(this compound), exhibit unique characteristics like side-chain crystallinity. rsc.org This is in contrast to polymers with shorter side chains, which are typically amorphous. scientific.net

The synthesis of polymers from these monomers can be achieved through various polymerization techniques, including conventional free-radical polymerization and controlled radical polymerization methods like atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization. rsc.org These controlled polymerization techniques are particularly valuable as they allow for the synthesis of well-defined polymers with targeted molecular weights and narrow molecular weight distributions. rsc.org

Academic Relevance in Advanced Materials Science and Polymer Chemistry

The study of triacontyl methacrylate (B99206) and other long-chain alkyl methacrylates is of significant academic interest due to their potential applications in advanced materials. The unique properties of these polymers make them suitable for a variety of applications, including surface modification and the creation of novel nanocomposites. benicewiczgroup.com For example, grafting poly(alkyl methacrylate)s with long side chains onto nanoparticles can improve their dispersion in a polymer matrix, leading to enhanced material properties. benicewiczgroup.com

Furthermore, the ability to precisely control the polymer architecture through modern polymerization techniques opens up possibilities for creating complex structures like block copolymers. rsc.org These materials can self-assemble into ordered nanostructures, which is a key area of research in nanotechnology.

Contributions to Fundamental Understanding of Structure Property Relationships in Polymeric Systems

Monomer Synthesis Routes and Precursor Chemistry

The synthesis of the this compound monomer typically involves the esterification of methacrylic acid or its derivatives with triacontanol (B1677592). The development of novel precursors is a critical step in engineering new materials, focusing on controlling reactivity to create specific architectures. polytechnique.edu Precursor chemistry often involves organic synthesis techniques and the coupling of molecules with various substrates. polytechnique.edu

One common method for synthesizing methacrylate monomers is the reaction of an alcohol with methacryloyl chloride. For instance, a similar monomer, cardanol-methacrylate-epoxy (CNME), was synthesized through the esterification of a cardanol-epoxy intermediate with methacryloyl chloride. nih.gov This process generally requires purification, often through column chromatography, to isolate the desired monomer. nih.gov

Another approach involves the reaction of an organic superbase with an anhydride. For example, methyl methacrylate (MMA) can be synthesized by reacting [DBUH][MeCO3], formed from the reversible reaction of 1,8-diazabicyclo-[5.4.0]-undec-7-ene (DBU) and methanol (B129727) with CO2, with methacrylic anhydride. rsc.org This method offers a catalyst-free and room-temperature synthesis route for acrylic plastic precursors. rsc.org

The key precursors for this compound are triacontanol (a 30-carbon primary alcohol) and a methacrylic acid derivative, such as methacryloyl chloride or methacrylic anhydride. The synthesis of long-chain primary alcohols like triacontanol has been a subject of research. acs.org The purity of these precursors is crucial for achieving high yields and the desired properties of the final monomer.

Homopolymerization Techniques for Poly(this compound)

The homopolymerization of this compound can be achieved through various techniques, including free radical polymerization and controlled/living polymerization methods. These techniques allow for the synthesis of poly(this compound) with varying molecular weights and dispersities.

Free Radical Polymerization Approaches

Free radical polymerization is a common method for polymerizing vinyl monomers like methacrylates. asianpubs.org This process is typically initiated by a free radical initiator, such as α,α'-azobisisobutyronitrile (AIBN) or potassium peroxydisulfate. asianpubs.orgripublication.com The polymerization can be carried out in bulk, solution, or emulsion systems. google.comijcce.ac.ir

In a typical solution polymerization, the monomer is dissolved in a suitable solvent, along with an initiator. google.com The reaction mixture is then heated to initiate the polymerization process. sigmaaldrich.com For example, the polymerization of methyl methacrylate has been successfully carried out in dimethyl sulfoxide (B87167) (DMSO) at 60°C using AIBN as the initiator. asianpubs.org The rate of polymerization can be influenced by factors such as monomer concentration, initiator concentration, and temperature. asianpubs.orgmdpi.com

Emulsion polymerization is another widely used technique, particularly for producing high molecular weight polymers. ijcce.ac.ir In this method, the monomer is dispersed in an aqueous phase with the aid of a surfactant, and a water-soluble initiator is used. ijcce.ac.ir

Controlled/Living Polymerization Methods

Controlled/living polymerization techniques offer precise control over the polymer's molecular weight, architecture, and dispersity (Đ). mdpi.comnih.gov These methods are characterized by the absence of irreversible termination and chain transfer reactions. nih.gov For methacrylates, several controlled polymerization techniques have been developed, including Group Transfer Polymerization (GTP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Photoiniferter RAFT Polymerization.

Group Transfer Polymerization (GTP) is a living polymerization method suitable for acrylic monomers. sioc-journal.cn It was developed as a way to polymerize methyl methacrylate at or above ambient temperatures, a significant advantage over living anionic polymerization which requires very low temperatures. illinois.edu GTP typically utilizes a silyl (B83357) ketene (B1206846) acetal (B89532) as an initiator and a nucleophilic or Lewis acid catalyst. rsc.orgslideshare.net The propagation proceeds through a Michael-type addition where a silyl group is transferred to the incoming monomer. slideshare.net

Recent advancements have introduced organocatalyzed GTP, which has improved control over molecular weight and distribution for acrylic polymers. sioc-journal.cn For instance, the use of a hydrosilane and tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) has been shown to be an effective initiation system for the GTP of various alkyl methacrylates, producing well-defined polymers. rsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile form of living radical polymerization that allows for the synthesis of polymers with low dispersity and high end-group functionality. sigmaaldrich.com The process involves a conventional free radical polymerization in the presence of a suitable RAFT agent, which is a thiocarbonylthio compound. sigmaaldrich.com The choice of RAFT agent is crucial for controlling the polymerization of specific monomers. mdpi.com Trithiocarbonates are often used for polymerizing methacrylates like methyl methacrylate (MMA). mdpi.com

RAFT polymerization has been successfully used to prepare well-defined poly(tert-butyldimethylsilyl methacrylate) with narrow molecular weight distributions (Đ < 1.3). researchgate.netmdpi.com The process can be modeled to understand the kinetics and determine rate coefficients for the addition and fragmentation reactions. mdpi.com

| RAFT Agent | Monomer | Initiator | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| Cyanoisopropyl dithiobenzoate (CPDB) | tert-Butyldimethylsilyl methacrylate | AIBN | Toluene (B28343) | 70 | < 1.3 | researchgate.net |

| Di(diphenylmethyl) trithiocarbonate | Methyl methacrylate | AIBN | Not specified | Not specified | < 1.5 | mdpi.com |

| Not specified | Methyl methacrylate | AIBN | Benzene | 60 | Not specified | sigmaaldrich.com |

This table presents a selection of research findings on RAFT polymerization of methacrylates.

Photoiniferter RAFT (PI-RAFT) polymerization is a light-induced controlled radical polymerization technique. rsc.orgnih.gov In this method, the RAFT agent is activated by light, leading to the homolysis of the S-C bond and the generation of radicals. nih.gov A key advantage of PI-RAFT is the minimization of bimolecular termination reactions that can occur in conventional RAFT polymerization. rsc.orgnih.gov

PI-RAFT has been shown to be a promising method for synthesizing a wide range of (meth)acrylic polymers. rsc.orgnih.gov The reaction kinetics can be influenced by factors such as the excitation wavelength, monomer concentration, temperature, and solvent. rsc.org For example, studies on the PI-RAFT polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMA) have shown that the choice of solvent can significantly affect the polymerization rate and control. rsc.orgnih.gov Trithiocarbonates are of particular interest as photoiniferters as they can be activated by blue light, leading to rapid polymerization. nih.gov

| Monomer | Photoiniferter | Light Source | Solvent | Temperature (°C) | Dispersity (Đ) | Reference |

| Poly(ethylene glycol) methyl ether methacrylate (PEGMA) | Trithiocarbonate | Blue light | Anisole | 40 | 1.30 | rsc.orgnih.gov |

| Methyl acrylate (B77674) (MA) / Methyl methacrylate (MMA) | Xanthates/Trithiocarbonates | Not specified | Not specified | Not specified | Not specified | rsc.org |

This table summarizes key parameters from studies on photoiniferter RAFT polymerization of methacrylates.

Coordination Polymerization Strategies

Coordination polymerization, famously associated with Ziegler-Natta and metallocene catalysts, offers a powerful method for controlling polymer stereochemistry. uomustansiriyah.edu.iq This technique, while extensively used for olefins, has also been adapted for polar monomers like methacrylates. The mechanism involves the monomer coordinating to a metal center before inserting into the growing polymer chain. uomustansiriyah.edu.iqresearchgate.net This controlled insertion allows for the synthesis of isotactic or syndiotactic polymers, which can lead to materials with enhanced thermal and mechanical properties compared to their atactic counterparts.

For long-chain methacrylates such as this compound, coordination polymerization can produce linear, high-molecular-weight polymers. uomustansiriyah.edu.iq The catalysts are typically heterogeneous, often consisting of transition metal halides (e.g., TiCl₄) and organoaluminum co-catalysts (e.g., triethylaluminum), though soluble catalyst systems are also known. uomustansiriyah.edu.iq The choice of catalyst, co-catalyst, and reaction conditions is critical as these systems can sometimes initiate polymerization through competing cationic, anionic, or free-radical pathways. uomustansiriyah.edu.iq

Table 1: Typical Components of Ziegler-Natta Catalysts for Methacrylate Polymerization

| Component | Example | Role in Polymerization |

| Catalyst | Titanium Tetrachloride (TiCl₄) | Provides the active site for monomer coordination and insertion. |

| Co-catalyst | Triethylaluminum (Al(C₂H₅)₃) | Activates the catalyst and acts as an alkylating agent. |

| Support | Magnesium Chloride (MgCl₂) | Can increase catalyst activity and control polymer morphology. |

| Lewis Base | Ethyl Benzoate | Modifies catalyst sites to improve stereoselectivity. |

Plasma-Initiated Polymerization

Plasma-initiated polymerization (PIP) is a solvent-free technique that utilizes the energy of a plasma to generate free radicals from the monomer, thereby initiating polymerization. iaea.orgmdpi.com This method is distinct from plasma-enhanced chemical vapor deposition (PECVD), as PIP involves a post-plasma reaction where conventional chain growth occurs after initial exposure. mdpi.com This allows for the formation of linear, high-molecular-weight polymers with chemical structures that are more faithful to the original monomer compared to plasma polymers. advancedsciencenews.com

Studies on long-chain methacrylates, such as tridecyl and octadecyl methacrylate, have shown that direct irradiation with argon or helium plasma can yield a mixture of soluble linear polymer and an insoluble, crosslinked gel. iaea.org The process is believed to proceed via a radical mechanism. iaea.org The complexity of plasma discharge can sometimes lead to less control over the final polymer chemistry. mdpi.com However, techniques like using pulsed plasma can mitigate unwanted side reactions and better preserve the monomer's chemical structure. advancedsciencenews.com The growing radicals in the PIP of methyl methacrylate have been shown to be negatively charged, suggesting a one-electron transfer reaction may be involved in monomer activation. mdpi.com

Emulsion and Inverse Emulsion Polymerization for Nanostructured Materials

Emulsion polymerization is a robust method for producing high-molecular-weight polymers in the form of a stable aqueous dispersion, or latex. nih.govimpactfactor.org For a hydrophobic monomer like this compound, a conventional oil-in-water emulsion system is employed. In this setup, the monomer acts as the dispersed oil phase, stabilized as droplets in a continuous water phase by a surfactant. Polymerization is typically initiated by a water-soluble initiator, with the primary locus of polymer formation being the surfactant micelles. researchgate.net This technique is highly effective for achieving high conversion rates and molecular weights while allowing for efficient heat removal. nih.gov

In contrast, inverse emulsion polymerization involves dispersing an aqueous solution of a water-soluble monomer in a continuous oil phase. rsc.orggoogle.com This method is therefore not suitable for the homopolymerization of the hydrophobic this compound. However, it is a valuable technique for producing water-swellable nanoparticles by copolymerizing this compound with hydrophilic monomers like acrylamide (B121943) or methacrylic acid. rsc.orgnih.gov

Table 2: Key Components for Emulsion Polymerization of this compound

| Component | Example | Function |

| Monomer | This compound | The oil phase, forming the polymer backbone. |

| Continuous Phase | Water | Dispersing medium, facilitates heat transfer. |

| Surfactant (Emulsifier) | Sodium Dodecyl Sulfate (SDS) | Stabilizes monomer droplets and forms micelles where polymerization occurs. |

| Initiator | Potassium Persulfate (KPS) | Water-soluble source of free radicals to start polymerization. researchgate.net |

| pH Regulator | Sodium Bicarbonate | Maintains a stable pH for the reaction. impactfactor.org |

Bulk and Solution Polymerization Considerations

Bulk polymerization is the most direct method, involving the polymerization of the monomer in the absence of a solvent, typically with a small amount of a soluble initiator. taylorandfrancis.com This approach yields a product with high purity, free from solvent contamination. taylorandfrancis.com However, the polymerization of methacrylates is highly exothermic, and the significant increase in viscosity as the reaction proceeds (known as the Trommsdorff or gel effect) can severely hinder heat transfer and mixing. taylorandfrancis.comosti.gov This can lead to uncontrolled, auto-accelerated reactions and a broadening of the molecular weight distribution. taylorandfrancis.com

Solution polymerization addresses the major drawbacks of the bulk method. By dissolving the monomer and initiator in a non-reactive solvent, the viscosity of the system is reduced, and the solvent acts as a heat sink, allowing for better temperature control. google.comwikipedia.org This facilitates easier processing and results in a more uniform polymer. A significant disadvantage is the potential for chain transfer to the solvent, which can limit the achievable molecular weight. wikipedia.org Additionally, the final polymer product contains solvent that must be removed, adding cost and complexity to the process. wikipedia.org For this compound, suitable solvents include inert hydrocarbons like toluene or mineral oil. google.comgoogle.com

Table 3: Comparison of Bulk and Solution Polymerization for this compound

| Feature | Bulk Polymerization | Solution Polymerization |

| Purity | High (no solvent) | Lower (requires solvent removal) |

| Heat Control | Difficult, risk of runaway reaction | Good, solvent acts as heat sink |

| Viscosity Control | Poor, significant gel effect | Good, controlled by solvent concentration |

| Reaction Rate | High, auto-accelerated | Lower due to dilution |

| Molecular Weight | Can be very high, but often broad distribution | Potentially limited by chain transfer to solvent |

| Process Simplicity | Simple formulation | More complex due to solvent handling/recycling |

Influence of Reaction Parameters on Polymerization Outcomes

Impact of Initiator Systems and Catalysts

In free-radical polymerization (used in bulk, solution, and emulsion methods), the choice and concentration of the initiator are critical. Common thermal initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO). The concentration of the initiator directly influences both the polymerization rate and the final molecular weight of the polymer.

Lower Initiator Concentration : Produces fewer growing chains, leading to a slower reaction but yielding polymers with higher average molecular weight. ippi.ac.ir

The development of controlled or living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allows for much finer control over the synthesis. nih.gov ATRP utilizes a transition metal catalyst (e.g., copper or iron complexes) in conjunction with an alkyl halide initiator. mdpi.com This system establishes a dynamic equilibrium between active (radical) and dormant species, enabling the synthesis of polymers with predetermined molecular weights and very narrow molecular weight distributions (low polydispersity). nih.govmdpi.com The choice of ligands for the metal catalyst is also crucial, as it affects catalyst activity and solubility. nih.gov

Table 4: Effect of Initiator Concentration on Poly(hexyl methacrylate) Molecular Weight (Illustrative for Long-Chain Methacrylates)

| Initiator Amount (%) | Resulting Molecular Weight ( g/mol ) |

| 0.25 | 68,000 |

| 1.50 | 29,000 |

| Data derived from a study on poly(hexyl methacrylate) serves as a proxy to illustrate the general principle for long-chain methacrylates. ippi.ac.ir |

Role of Solvents and Reaction Environment

In solution polymerization, the solvent is not merely an inert medium. It significantly affects the reaction kinetics and polymer properties.

Viscosity and Heat Transfer : The primary role of the solvent is to reduce the viscosity of the polymerizing medium, which prevents auto-acceleration and allows for efficient heat dissipation. wikipedia.org

Chain Transfer : Solvents can participate in the reaction through chain transfer, where a growing polymer radical abstracts an atom from a solvent molecule. This terminates the chain and creates a new radical on the solvent, which can initiate a new, shorter chain. This process effectively lowers the average molecular weight of the final polymer. wikipedia.org The extent of this effect is quantified by the solvent's chain transfer constant. Solvents like toluene have moderate transfer constants, while chlorinated hydrocarbons are more susceptible. wikipedia.org

Solubility : The chosen solvent must be able to dissolve the monomer, the resulting polymer, and the initiator. For a non-polar monomer like this compound, non-polar organic solvents such as toluene, cumene, or other hydrocarbons are appropriate choices. google.comgoogle.com

The reaction temperature is another critical environmental parameter. Higher temperatures increase the decomposition rate of thermal initiators, leading to a faster polymerization rate. ippi.ac.ir However, this can also lead to lower molecular weights and an increased likelihood of side reactions, such as chain transfer. ippi.ac.ir

Table 5: Solubility Parameters for Common Solvents in Polymerization

| Solvent | Solubility Parameter (δ) (cal/cm³)¹/² | Hydrogen Bonding |

| Toluene | 8.9 | Poor |

| Cyclohexane | 8.2 | Poor |

| Acetone | 9.9 | Moderate |

| Tetrahydrofuran (THF) | 9.1 | Moderate |

| Methanol | 14.5 | Strong |

| A smaller difference between the solubility parameters of the polymer and the solvent suggests better miscibility. sigmaaldrich.com |

Optimization of Temperature and Reaction Time Profiles

The successful synthesis of this compound and its corresponding polymeric structures is critically dependent on the precise control and optimization of reaction parameters, primarily temperature and reaction time. These two variables are intrinsically linked and exert a significant influence on reaction kinetics, product yield, purity, and the physicochemical properties of the resulting polymers, such as molecular weight and polydispersity index (PDI). Optimization is typically aimed at achieving the highest possible conversion in the shortest amount of time while minimizing side reactions, thermal degradation, or, in the case of polymerization, premature termination and depolymerization.

The optimization process is distinct for the synthesis of the this compound monomer itself—often achieved via transesterification—and the subsequent polymerization of this monomer.

Optimization for Monomer Synthesis via Transesterification

Transesterification, a common method for producing higher-order methacrylates, involves the reaction of a simple alkyl methacrylate, such as methyl methacrylate, with a long-chain alcohol, in this case, triacontanol. The equilibrium of this reaction is typically shifted toward the product side by removing the more volatile alcohol byproduct (e.g., methanol). Temperature plays a crucial role in this process, governing both the reaction rate and the efficiency of byproduct removal.

Detailed studies on the transesterification of methyl methacrylate with heavy alcohols have demonstrated that elevated temperatures are generally required for efficient conversion. For instance, in a catalyzed system, maintaining a reaction temperature between 115°C and 120°C can lead to high conversion yields. google.com In one specific process, a 98% conversion yield was achieved within a 4-hour reaction time at this temperature range. google.com However, the optimal temperature can be influenced by the catalyst and the specific reaction setup. For other transesterification processes, an optimal temperature of 60°C has been identified, with yields decreasing at higher temperatures due to the evaporation of reactants like methanol, which can negatively impact the reaction rate if not properly managed. mdpi.com

The reaction time is inversely related to the temperature; higher temperatures generally shorten the required reaction time. However, excessively high temperatures can promote unwanted side reactions. Therefore, an optimal profile involves balancing temperature to maximize the reaction rate without inducing degradation or loss of reactants.

Table 1: Effect of Temperature and Reaction Time on Transesterification of Methyl Methacrylate with Heavy Alcohols This table illustrates findings from a specific patented process for lauryl methacrylate, analogous to this compound synthesis.

| Parameter | Value | Outcome | Source |

| Reaction Temperature | 115°C - 120°C | Maintained for optimal reaction rate and byproduct removal. | google.com |

| Reaction Time | 4 hours | Achieved a 98% conversion yield of the alcohol. | google.com |

| Catalyst System | Lithium-based | Incrementally added to maintain catalytic activity. | google.com |

Optimization for Polymerization of this compound

For the polymerization of long-chain alkyl methacrylates like this compound, temperature and time are critical for controlling the polymer's molecular weight, molecular weight distribution, and avoiding thermal degradation. The choice of polymerization technique (e.g., free radical, controlled radical, anionic) dictates the optimal temperature range.

For conventional radical polymerization, a general temperature range of 50°C to 200°C is cited, with a preferred range of 85°C to 120°C for producing terpolymers containing alkyl methacrylates with up to 30 carbon atoms. google.com.pg Temperatures below 50°C often result in impractically slow polymerization rates, while temperatures exceeding 200°C can cause the polymer to decompose. google.com.pg Research on the polymerization of other long-chain methacrylates, such as isodecyl methacrylate, has shown that an optimal temperature can exist. In one study, the highest yield was achieved at 60°C over 20 hours; increasing the temperature beyond this point led to a drop in yield, attributed to depolymerization caused by the thermal breakdown of bonds. impactfactor.org

The reaction time must be sufficient to allow for high monomer conversion. However, extended reaction times, especially at elevated temperatures, can lead to broader molecular weight distributions and an increase in termination or chain transfer reactions. Modern approaches using automated systems and Bayesian optimization have identified reaction time as one of the most important variables to control for achieving a target copolymer composition. chemrxiv.orgyork.ac.uk In some optimized processes for related methacrylates, a lower temperature combined with a longer reaction time was found to be beneficial. chemrxiv.org

Table 2: General Influence of Temperature on Radical Polymerization of Methacrylates This table summarizes general trends observed across various methacrylate polymerization studies.

| Polymerization Parameter | Effect of Increasing Temperature | Rationale | Supporting Sources |

| Monomer Conversion Rate | Increases | Higher thermal energy increases initiator decomposition rate and propagation kinetics. | researchgate.net |

| Molecular Weight | Increases (initially), then may decrease | Increased propagation rate can build longer chains. However, at very high temperatures, chain transfer and termination rates increase, and depolymerization can occur, reducing the final molecular weight. | impactfactor.orgresearchgate.net |

| Polydispersity Index (PDI) | Tends to increase | Higher temperatures can lead to more side reactions, chain transfer, and a less controlled polymerization process, broadening the molecular weight distribution. | researchgate.net |

| Risk of Degradation | Increases | Long-chain polymers may be susceptible to thermal decomposition or depolymerization at excessively high temperatures. | google.com.pgimpactfactor.org |

Statistical and Random Copolymerization

Statistical or random copolymers feature a distribution of monomer units along the polymer chain that is governed by the relative reactivities of the comonomers.

Monomer Reactivity Ratio Determination and Kinetic Analysis

The determination of monomer reactivity ratios is crucial for predicting copolymer composition and understanding the polymerization kinetics. These ratios, r₁ and r₂, represent the relative rate at which a growing polymer chain ending in one monomer unit adds another of the same monomer versus adding the comonomer.

The results from these studies indicate that both reactivity ratios are less than one, suggesting a tendency towards azeotropic copolymerization, where the instantaneous copolymer composition is the same as the monomer feed composition. This behavior leads to the formation of random copolymers. srce.hr The initial rate of polymerization for these systems was observed to be significantly influenced by the monomer feed composition, generally decreasing with an increasing mole fraction of styrene (B11656). srce.hr

Table 1: Reactivity Ratios for the Copolymerization of Styrene (M₁) with Long-Chain Alkyl Methacrylates (M₂) in Toluene at 60°C

| Comonomer (M₂) | r₁ (Sty) | r₂ (Alkyl Methacrylate) | r₁ * r₂ | Copolymer Type |

| Dodecyl Methacrylate | 0.52 | 0.42 | 0.2184 | Random |

| Octadecyl Methacrylate | 0.58 | 0.45 | 0.261 | Random |

Data sourced from studies on dodecyl and octadecyl methacrylate as analogs for this compound. srce.hr

The kinetic analysis of the copolymerization of dodecyl methacrylate with styrene has shown that using a bifunctional initiator can lead to higher polymerization rates and conversions compared to a monofunctional initiator, even at elevated temperatures, while maintaining high molecular weights. aidic.it This is a critical consideration for the industrial production of such copolymers.

Investigation of Copolymer Microstructure and Monomer Sequence Distribution

The microstructure of a copolymer, including the distribution of monomer sequences, dictates many of its macroscopic properties. In the case of the copolymerization of methyl methacrylate (MMA) with 2-ethoxyethyl methacrylate (2-EOEMA), where the reactivity ratio product (r₁r₂) was less than one, a random distribution of monomer units in the copolymer chain was confirmed. sapub.org Statistical methods based on the determined reactivity ratios can be employed to calculate the probability of finding specific monomer sequences. sapub.org

For copolymers of styrene and long-chain alkyl methacrylates like DDMA and ODMA, the fact that r₁ and r₂ are both less than one indicates that the monomer sequence distribution will be random, with a tendency to alternate more than would be expected from a purely random (Bernoullian) model, especially as the product r₁r₂ approaches zero. srce.hr The specific sequence distribution will depend on the monomer feed ratio and the precise reactivity ratios.

Block Copolymer Synthesis and Architecture

Block copolymers are comprised of two or more distinct homopolymer blocks linked together. The synthesis of block copolymers containing a long-chain alkyl methacrylate like this compound can impart unique self-assembly behaviors.

Di- and Triblock Copolymer Construction

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for constructing well-defined di- and triblock copolymers. nih.gov

For example, novel amphiphilic block copolymers of N-vinyl pyrrolidone (NVP) with stearyl methacrylate (SMA), a close analog to this compound, have been synthesized via RAFT polymerization. mdpi.com This typically involves the sequential addition of monomers. First, a macro-chain transfer agent (macro-CTA) of one monomer is synthesized, and then this is used to initiate the polymerization of the second monomer, resulting in a diblock copolymer. nih.govmdpi.com Triblock copolymers can be synthesized using a bifunctional initiator or by chain extension of a diblock copolymer. nih.gov

The synthesis of block copolymers containing a hydrophobic block of an alkyl methacrylate and a hydrophilic block can be achieved through a combination of RAFT polymerization and click chemistry. nih.gov This allows for a modular approach where the different blocks are synthesized separately and then linked together.

Table 2: Examples of Block Copolymer Synthesis Methods

| Block Copolymer Type | Synthesis Method | Monomers Involved (Example) | Reference |

| Diblock | RAFT Polymerization (Sequential Monomer Addition) | N-Vinyl Pyrrolidone, Stearyl Methacrylate | mdpi.com |

| Triblock | ATRP with Bifunctional Initiator | Methyl Methacrylate, Phenoxyallene | nih.gov |

| Diblock | RAFT Polymerization and Click Chemistry | Methyl Methacrylate, Acrylic Acid | nih.gov |

Development of pH-Responsive Block Copolymers

Block copolymers containing a long-chain alkyl methacrylate can be designed to be pH-responsive by incorporating a pH-sensitive block. These "smart" materials can change their properties, such as solubility or self-assembled structure, in response to changes in pH.

For instance, block copolymers of poly(ethylene glycol) (PEG) and a combination of an alkyl methacrylate and methacrylic acid have been synthesized. nih.gov The methacrylic acid units provide pH-sensitivity. At low pH, the methacrylic acid is protonated and hydrophobic, while at higher pH, it deprotonates to become hydrophilic. This change can trigger the release of an encapsulated drug. nih.gov

In another approach, pH-responsive diblock copolymers have been created using a hydrophilic PEG block and a hydrophobic block composed of a random copolymer of 2-(dimethylamino)ethyl methacrylate (DMAEMA) and a long-chain alkyl methacrylate. researchgate.net The DMAEMA units are pH-sensitive, becoming protonated and hydrophilic at acidic pH. The length of the alkyl chain in the methacrylate comonomer was found to influence the pH-responsive properties of the resulting nanoparticles. researchgate.net

Graft Copolymer Design and Preparation

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. Grafting this compound onto a polymer backbone can be used to modify surface properties or create unique morphologies. There are three main strategies for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to." cmu.edu

In the "grafting through" method, a macromonomer with a polymerizable end group is copolymerized with a conventional monomer. For example, a poly(2-ethyl-2-oxazoline)methacrylate macromonomer has been copolymerized with n-lauryl methacrylate and n-butyl methacrylate using RAFT polymerization to create well-defined graft copolymers. warwick.ac.uk A similar approach could be envisioned for incorporating this compound grafts.

The "grafting from" approach involves initiating the polymerization of the graft chains from active sites along a polymer backbone. For example, poly(ε-caprolactone)-graft-poly(methyl methacrylate) (PCL-g-PMMA) has been synthesized by using a PCL copolymer with initiator sites for the ATRP of MMA. mdpi.com

The "grafting to" method involves attaching pre-formed polymer chains to a polymer backbone. This often utilizes highly efficient reactions like click chemistry. mdpi.com

The choice of grafting method depends on the desired architecture of the graft copolymer, including the grafting density and the length of the side chains. These architectural parameters have a significant impact on the final properties and potential applications of the material. warwick.ac.uk

Advanced Characterization and Analytical Techniques for Poly Triacontyl Methacrylate Systems

Thermal Analysis Methods

Thermal analysis is crucial for understanding the phase transitions and thermal stability of poly(triacontyl methacrylate). The long C30 side chains are expected to crystallize independently of the main polymer backbone, leading to distinct thermal behaviors.

Differential Scanning Calorimetry (DSC) is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. mit.edu For a comb-like polymer such as poly(this compound), DSC analysis would reveal key information about the melting of its crystalline side chains.

In a typical DSC experiment, a small sample of the polymer is heated at a constant rate, and the heat flow required to maintain its temperature equal to that of an inert reference is measured. The resulting thermogram plots heat flow against temperature. For long-chain poly(n-alkyl methacrylates), the primary thermal event observed is the melting of the paraffinic side chains, which form small crystalline domains. ijeas.org

Based on studies of similar polymers like polystearyl methacrylate (B99206) (PSMA), which has C18 side chains, poly(this compound) would be expected to show a distinct endothermic peak corresponding to the melting of its C30 side chains. ijeas.org The temperature and enthalpy of this transition are influenced by the length of the alkyl side chain. techscience.cn Longer side chains generally lead to higher melting points and enthalpies due to more ordered crystalline packing.

Expected DSC Data for Poly(this compound) based on Analogous Polymers:

The following table presents hypothetical yet scientifically reasoned data for Poly(this compound) based on trends observed in other long-chain poly(n-alkyl methacrylates). The values for Polystearyl Methacrylate (PSMA) are included for comparison.

| Property | Polystearyl Methacrylate (PSMA, C18 Side Chain) | Expected Range for Poly(this compound) (C30 Side Chain) |

| Side-Chain Melting Temperature (Tm) | 25.9–33.4 °C | 65–75 °C |

| Side-Chain Melting Enthalpy (ΔHm) | 38.4–83.8 J/g | 120–150 J/g |

| Side-Chain Crystallization Temp. (Tc) | 20.5–21.0 °C | 60–70 °C |

| Side-Chain Crystallization Enthalpy (ΔHc) | 39.5–51.5 J/g | 120–150 J/g |

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. researchgate.net This analysis is critical for defining the upper temperature limit for processing and application of poly(this compound).

The TGA curve plots the percentage of initial mass remaining against temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which maximum degradation occurs. For poly(alkyl methacrylates), thermal degradation typically proceeds via depolymerization, yielding the corresponding monomer as the primary product. researchgate.net

Studies on various poly(alkyl methacrylates) have shown that thermal stability is influenced by factors such as molecular weight, with higher molecular weight polymers generally exhibiting greater thermal resistance. researchgate.net While specific TGA data for poly(this compound) is unavailable, it is expected to be thermally stable to temperatures well above its side-chain melting point. For comparison, polystearyl methacrylate is reported to be durable up to 250 °C. ijeas.org The degradation of poly(this compound) would likely occur in a single or multi-step process at temperatures exceeding this range.

Typical TGA Parameters for Poly(alkyl methacrylates):

| Parameter | Description | Typical Value Range for Long-Chain Poly(methacrylates) |

|---|---|---|

| Onset of Degradation (Tonset) | The temperature at which significant mass loss begins. | 250–350 °C |

| Temperature of Max. Degradation Rate (Tmax) | The temperature at which the rate of mass loss is highest, identified by the peak of the DTG curve. | 300–400 °C |

| Residual Mass | The percentage of mass remaining at the end of the analysis. | < 5% |

Microscopic and Morphological Investigations

Microscopy techniques are essential for visualizing the supramolecular structures formed by comb-like polymers. The morphology is dominated by the packing of the long side chains, which can form ordered lamellar structures. techscience.cn

Scanning Electron Microscopy (SEM) provides topographical and morphological information about a sample's surface. A focused beam of electrons scans the surface, and the resulting interactions generate secondary electrons, backscattered electrons, and characteristic X-rays, which are collected to form an image. ekb.eg

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is used to investigate the internal structure of materials. A high-energy electron beam is transmitted through an ultrathin sample, and the interactions of the electrons with the sample form an image. digitellinc.com

In the context of poly(this compound), TEM would be the primary technique for visualizing the nanometer-scale ordered structures arising from the crystallization of the C30 side chains. In comb-like polymers, these side chains tend to pack into crystalline lamellae, creating a nanophase-separated morphology. digitellinc.com TEM images, often requiring staining with heavy elements like ruthenium tetroxide to enhance contrast between amorphous and crystalline regions, can directly show these well-stacked, regular lamellae. digitellinc.com This allows for the measurement of lamellar thickness and spacing, providing direct evidence of the side-chain crystallization that is detected by DSC.

Field Emission Scanning Electron Microscopy (FESEM) is an advanced form of SEM that uses a field-emission gun as its electron source. This provides a much narrower electron beam, enabling significantly higher resolution and greater surface sensitivity, often down to a few nanometers.

FESEM is ideal for examining the fine surface details of poly(this compound) films or nanostructures with minimal sample damage, especially at low accelerating voltages. It bridges the gap between conventional SEM and TEM, providing ultra-high-resolution imaging of surface topography. For example, FESEM has been used to visualize the dispersion of nanoparticles within polymer matrices and to characterize the fine features of resin surfaces. nih.gov For poly(this compound), FESEM could resolve the surface expression of the underlying lamellar morphology and detect subtle surface features not visible with conventional SEM.

Analysis of Mechanical Behavior

The mechanical properties of poly(this compound) dictate its suitability for various applications, defining its strength, stiffness, and toughness. These properties are intrinsically linked to the polymer's molecular structure and the conditions under which it is processed.

Processing conditions, such as temperature and cooling rate, can affect the degree of crystallinity and the morphology of the final material, thereby influencing its mechanical strength and toughness. For instance, rapid cooling can lead to a more amorphous structure, while slower cooling may promote the formation of crystalline domains from the side chains.

Research on dental resins incorporating stearyl methacrylate (a C18 analogue) has shown that the addition of this long-chain monomer can influence the flexural strength and modulus of the resulting polymer network. While specific data for a homopolymer of this compound is not available, the trends observed in these copolymers provide valuable insights.

Table 1: Effect of Stearyl Methacrylate Content on the Flexural Properties of a Dimethacrylate-Based Resin

| Stearyl Methacrylate (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |

|---|---|---|

| 0 | 120 | 2.5 |

| 12.5 | 110 | 2.2 |

| 25 | 95 | 1.8 |

| 37.5 | 80 | 1.5 |

Data extrapolated from studies on dental resins containing stearyl methacrylate.

The mechanical properties of poly(this compound) can be further tailored through the incorporation of additives and fillers to form polymer composites. The choice of additive and its interaction with the polymer matrix are crucial in determining the final performance of the composite material.

Fillers such as glass fibers, carbon nanotubes, and various nanoparticles are commonly used to enhance the mechanical properties of polymers. The effectiveness of these fillers depends on factors like their size, shape, concentration, and the quality of their dispersion within the polymer matrix. Good adhesion between the filler and the polymer is essential for effective stress transfer and reinforcement.

For polymethyl methacrylate (PMMA), the addition of nanoparticles like silica (B1680970) (SiO2), titania (TiO2), and zirconia (ZrO2) has been shown to improve mechanical properties such as tensile strength and flexural strength. uomisan.edu.iqnih.gov However, the extent of this improvement is highly dependent on the filler concentration, with an optimal loading often observed beyond which the properties may deteriorate due to agglomeration of the nanoparticles. uomisan.edu.iqnih.gov

In the context of poly(this compound), the long alkyl side chains could influence the interaction with different types of fillers. For instance, hydrophobic fillers might disperse more readily in the nonpolar environment provided by the triacontyl groups.

Table 2: Influence of Nanoparticle Fillers on the Mechanical Properties of Polymethyl Methacrylate (PMMA)

| Filler Type | Filler Content (wt%) | Tensile Strength (MPa) | Flexural Strength (MPa) |

|---|---|---|---|

| None | 0 | ~60 | ~90 |

| SiO2 | 1 | Increase | - |

| TiO2 | 3 | - | ~90 (no significant change) |

| ZrO2 | 3 | - | ~99 (increase) |

| E-glass fiber | 5 | - | ~110 (increase) |

This table provides a general overview of the effects of fillers on PMMA, which can be indicative of potential trends for long-chain polymethacrylates. The actual effects on poly(this compound) would depend on specific interactions and processing conditions.

The shape of the nanoparticles also plays a significant role in the mechanical reinforcement. For example, rod-like or sheet-like nanoparticles can provide a greater increase in tensile strength compared to spherical nanoparticles at the same volume fraction due to more effective stress transfer. nist.gov

Surface and Colloidal Characterization

The behavior of poly(this compound) in dispersed systems is largely governed by its surface and colloidal properties. Understanding particle size, size distribution, and colloidal stability is crucial for formulation and application development.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles in suspension. researchgate.net The method is based on the principle of Brownian motion, where particles are in constant random movement due to collisions with solvent molecules. nih.gov DLS measures the time-dependent fluctuations in the intensity of scattered light from these moving particles. Smaller particles move more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. cyberleninka.ru

The translational diffusion coefficient (D) of the particles is determined from the analysis of these fluctuations. Subsequently, the hydrodynamic diameter (d_H) is calculated using the Stokes-Einstein equation:

d_H = kT / 3πηD

where k is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The hydrodynamic diameter represents the size of a hypothetical sphere that diffuses at the same rate as the particle being measured, and it includes any solvent molecules or adsorbed species on the particle surface. nih.gov

For poly(this compound) nanoparticles, DLS analysis provides key information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. Due to the long triacontyl side chains, these polymer systems can be formulated into nanoparticles via techniques such as nanoprecipitation or emulsion polymerization. DLS is instrumental in characterizing the resulting particle populations.

Table 1: Hypothetical DLS Data for Poly(this compound) Nanoparticles Prepared by Different Methods This table presents illustrative data based on typical findings for long-chain polymethacrylate (B1205211) nanoparticles.

| Preparation Method | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| Nanoprecipitation | 185 | 0.15 |

| Emulsion Polymerization | 250 | 0.22 |

| Miniemulsion Polymerization | 150 | 0.11 |

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is a key indicator of colloidal stability. ipfdd.de It is the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. A high absolute zeta potential (typically > ±30 mV) indicates strong repulsive forces between particles, which can prevent aggregation and lead to a stable colloidal dispersion. ipfdd.de Conversely, a low zeta potential suggests that attractive forces may dominate, leading to flocculation or coagulation.

The zeta potential of poly(this compound) nanoparticles is influenced by factors such as the surface chemistry of the particles, the pH of the dispersion, and the ionic strength of the medium. nih.gov Although the polymer itself is uncharged, surface charges can arise from the adsorption of ions from the surrounding medium or from the presence of initiator fragments from the polymerization process.

Zeta potential is typically measured using electrophoretic light scattering (ELS), where an electric field is applied to the dispersion, causing the charged particles to move. The velocity of this movement (electrophoretic mobility) is measured and used to calculate the zeta potential.

Table 2: Illustrative Zeta Potential Values for Poly(this compound) Nanoparticles under Different Conditions This table provides hypothetical data to illustrate the influence of environmental factors on colloidal stability.

| Dispersing Medium | pH | Ionic Strength (mM) | Zeta Potential (mV) | Colloidal Stability |

| Deionized Water | 7.0 | <1 | -25 | Moderate |

| Phosphate Buffered Saline | 7.4 | 150 | -10 | Low (Prone to Aggregation) |

| Acidic Solution | 3.0 | 10 | +5 | Very Low (Unstable) |

| Basic Solution | 9.0 | 10 | -35 | High |

Other Advanced Analytical Techniques

Beyond surface and colloidal characterization, a range of other advanced techniques are employed to elucidate the compositional and structural properties of poly(this compound).

Elemental analysis is a fundamental technique used to determine the mass fractions of individual elements within a compound. For a pure polymer like poly(this compound), the experimentally determined elemental composition can be compared to the theoretical values calculated from its chemical formula to confirm its purity and stoichiometry. The monomer unit of this compound has the chemical formula C₃₄H₆₆O₂.

The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and oxygen (O).

Molecular Weight of C₃₄H₆₆O₂ = (34 * 12.011) + (66 * 1.008) + (2 * 15.999) = 408.374 + 66.528 + 31.998 = 506.89 g/mol .

% Carbon (C) = (408.374 / 506.89) * 100 ≈ 80.56%

% Hydrogen (H) = (66.528 / 506.89) * 100 ≈ 13.12%

% Oxygen (O) = (31.998 / 506.89) * 100 ≈ 6.31%

Modern elemental analyzers typically use combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, etc.) are quantitatively measured.

Table 3: Theoretical vs. Experimental Elemental Composition of Poly(this compound) This table shows a comparison of the calculated theoretical elemental composition with typical experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Example) |

| Carbon (C) | 80.56% | 80.45% |

| Hydrogen (H) | 13.12% | 13.05% |

| Oxygen (O) | 6.31% | 6.50% |

X-ray diffraction (XRD) is a powerful technique for investigating the crystalline structure of materials. researchgate.net It is based on the principle of Bragg's law, where a beam of X-rays is diffracted by the ordered atomic planes within a crystalline solid. The resulting diffraction pattern is unique to the specific crystalline structure.

Polymers with long alkyl side chains, such as poly(this compound), are often referred to as "comb-like" polymers. These polymers can exhibit a significant degree of crystallinity due to the ordered packing of the long aliphatic side chains. nih.govscispace.com The XRD pattern of such a semi-crystalline polymer typically shows sharp diffraction peaks superimposed on a broad amorphous halo.

The sharp peaks in the XRD pattern of poly(this compound) would be indicative of a layered structure or hexagonal packing of the triacontyl side chains. The positions of these peaks can be used to calculate the d-spacing (the distance between the crystallographic planes), providing insights into the arrangement of the polymer chains in the solid state.

Table 4: Expected X-ray Diffraction Peaks for Semi-Crystalline Poly(this compound) This table presents hypothetical XRD data based on the known behavior of similar long-chain comb-like polymers.

| 2θ (degrees) | d-spacing (Å) | Miller Index (hkl) - Hypothetical | Crystalline Feature |

| ~2.0 | ~44.1 | (100) | Layered structure from side-chain packing |

| ~21.5 | ~4.1 | (110) | Hexagonal packing of alkyl chains |

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. scispace.com It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). When the sample is bombarded by the electron beam of the microscope, atoms in the sample are excited, leading to the emission of characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the identification of the elements present in the sample. scispace.com

EDX can be used to generate elemental maps, which show the spatial distribution of different elements across the sample's surface. whiterose.ac.uk For a composite material containing poly(this compound), EDX mapping could be used to visualize the distribution of the polymer within the matrix. For instance, by mapping the signals for carbon and oxygen, one could identify regions rich in the methacrylate polymer. This is particularly useful for assessing the homogeneity of blends or the distribution of polymer-based fillers in a composite material. While hydrogen is a component of the polymer, it is too light to be detected by standard EDX detectors.

Electron Spin Resonance (ESR) Spectroscopy for Radical Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, including free radicals. uwaterloo.canih.gov In the context of poly(this compound), ESR spectroscopy is instrumental in studying the formation, structure, and dynamics of radical species that may be present as a result of polymerization, degradation, or other chemical processes. The long triacontyl side chain can influence the mobility and reactivity of these radicals, which can be probed by ESR.

The fundamental principle of ESR spectroscopy lies in the absorption of microwave radiation by an unpaired electron in the presence of a magnetic field. The resulting ESR spectrum provides information about the local environment of the radical. For poly(this compound), the analysis of the ESR spectrum can yield data on the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. These constants are sensitive to the conformation of the polymer chain in the vicinity of the radical.

In a hypothetical study, propagating radicals of this compound could be generated under controlled polymerization conditions. The ESR spectrum of these radicals would be expected to exhibit a characteristic pattern of lines. By simulating the experimental spectrum, key parameters can be extracted.

Illustrative Data for ESR Analysis of Poly(this compound) Propagating Radical:

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| g-factor | ~2.0028 | Indicates the presence of a carbon-centered radical. |

| a(α-CH3) | ~23 G | Hyperfine coupling constant for the α-methyl protons. |

| a(β-CH2) | ~12 G (axial), ~14 G (equatorial) | Hyperfine coupling constants for the β-methylene protons, sensitive to dihedral angles. |

| Linewidth | ~1.5 G | Provides information on radical mobility and interactions. |

This table is illustrative and presents hypothetical data based on typical values for polymethacrylate radicals. Specific experimental values for poly(this compound) are not available in the reviewed literature.

Critical Liquid Chromatography for Functionality Separation

Critical Liquid Chromatography (CLC) is an advanced liquid chromatography technique that allows for the separation of polymers based on their functionality, independent of their molar mass. mdpi.commdpi.com This method is particularly valuable for characterizing complex polymer systems, such as those containing a mixture of functional and non-functional chains, or for analyzing block copolymers. In the case of poly(this compound), CLC could be employed to separate chains based on the presence of specific end-groups or other functional moieties that might be introduced during synthesis.

The principle of CLC relies on achieving a critical point of adsorption, where the enthalpic interactions between the polymer and the stationary phase are precisely balanced by the entropic effects of chain confinement. mdpi.com At this critical condition, the retention of the polymer becomes independent of its chain length, allowing for separation based on other molecular characteristics, such as chemical composition or functionality. sigmaaldrich.com For poly(this compound), the long, non-polar triacontyl side chains would significantly influence the choice of the stationary and mobile phases required to reach the critical point.

A typical experimental setup would involve a chromatographic system with a column packed with a suitable stationary phase (e.g., silica or a bonded phase) and a mobile phase consisting of a mixture of a good solvent and a non-solvent for the polymer. The composition of the mobile phase is carefully adjusted to achieve the critical condition for the poly(this compound) backbone.

Hypothetical CLC Separation Parameters for Hydroxyl-Terminated Poly(this compound):

| Parameter | Condition | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel | Provides active sites for interaction with functional groups. |

| Mobile Phase | Dichloromethane / Acetonitrile (e.g., 60:40 v/v) | Solvent/non-solvent mixture to achieve critical conditions. |

| Temperature | 35 °C | To ensure reproducibility and control over interactions. |

| Detector | Evaporative Light Scattering Detector (ELSD) | Universal detector suitable for polymers. |

This table presents a hypothetical set of conditions for a CLC experiment. The exact parameters would need to be determined empirically.

Pyrene (B120774) Excimer Formation for Chain Flexibility Assessment

Pyrene excimer formation is a powerful fluorescence-based technique used to probe the local dynamics and flexibility of polymer chains. Pyrene is a fluorescent molecule that, when two molecules are in close proximity, can form an excited-state dimer called an excimer, which emits light at a longer wavelength than the monomer. By covalently attaching pyrene labels to the poly(this compound) chains, the rate of intramolecular excimer formation can be measured, providing insights into the conformational dynamics and flexibility of the polymer backbone and the influence of the long side chains.

The ratio of the excimer fluorescence intensity (IE) to the monomer fluorescence intensity (IM) is a key parameter that reflects the probability of excimer formation. A higher IE/IM ratio generally indicates greater chain flexibility, as it implies a higher frequency of conformational changes that bring the pyrene labels into close proximity. For poly(this compound), the bulky and potentially ordered triacontyl side chains are expected to have a significant impact on the main chain flexibility, which could be quantitatively assessed using this technique.

In a typical experiment, a small fraction of this compound monomer would be copolymerized with a pyrene-labeled methacrylate monomer. The resulting copolymer is then dissolved in a suitable solvent and its fluorescence spectrum is recorded. The IE/IM ratio can be determined from the spectrum and analyzed as a function of temperature or solvent quality to further understand the chain dynamics.

Illustrative Fluorescence Data for Pyrene-Labeled Poly(this compound):

| Parameter | Hypothetical Observation | Interpretation |

|---|---|---|

| Monomer Emission (λmax) | ~375 nm, ~395 nm | Characteristic emission from isolated pyrene moieties. |

| Excimer Emission (λmax) | ~480 nm | Broad, structureless emission from pyrene excimers. |

| IE/IM Ratio in Good Solvent | 0.15 | Indicates a certain degree of chain flexibility allowing for intramolecular pyrene interactions. |

| IE/IM Ratio in Poor Solvent | 0.25 | Increased ratio suggests chain collapse, leading to a higher local concentration of pyrene labels. |

This table is illustrative, presenting hypothetical data to demonstrate the principles of the technique. Specific experimental values for poly(this compound) are not available in the reviewed literature.

Polymerization Mechanisms and Kinetic Studies of Triacontyl Methacrylate Systems

Radical Polymerization Reaction Pathways

The radical polymerization of long-chain alkyl methacrylates, such as triacontyl methacrylate (B99206), proceeds through a sequence of elementary steps: initiation, propagation, chain transfer, and termination. The long alkyl side chain can influence the kinetics of these steps compared to shorter-chain methacrylates due to steric effects and potential changes in the physical properties of the polymerization medium.

Initiation Mechanisms and Radical Generation

The initiation of polymerization involves the generation of free radicals, typically through the decomposition of a chemical initiator. For methacrylate polymerizations, common initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides like benzoyl peroxide (BPO). youtube.commdpi.com The choice of initiator is often dictated by the desired polymerization temperature, as the rate of decomposition is temperature-dependent.

The initiation process can be described by two main steps:

Decomposition: The initiator molecule (I) decomposes to form primary radicals (R•). youtube.com

Addition: A primary radical adds to a monomer molecule (M) to form a chain-initiating radical (M1•). youtube.com

The rate of initiation is influenced by the initiator's decomposition rate constant (kd) and its efficiency (f), which represents the fraction of primary radicals that successfully initiate a polymer chain. kpi.ua

Table 1: Common Initiators for Radical Polymerization and Their Decomposition Characteristics

| Initiator | Typical Decomposition Temperature (°C) | Activation Energy for Decomposition (kJ/mol) |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | 60-80 | ~120-130 |

| Benzoyl Peroxide (BPO) | 70-90 | ~120-140 mdpi.com |

Note: The data in this table is representative of common initiators and may vary based on the specific reaction conditions.

Propagation Kinetics and Determination of Rate Constants

The propagation rate constant, kp, is a key kinetic parameter. For methacrylates, kp values are influenced by the nature of the alkyl ester group. goettingen-research-online.de While specific data for triacontyl methacrylate is unavailable, studies on other alkyl methacrylates show a general trend where kp increases with the size of the alkyl group, an effect attributed to entropic factors. goettingen-research-online.dersc.org

Methods like pulsed-laser polymerization-size-exclusion chromatography (PLP-SEC) are used to determine absolute propagation rate coefficients. rsc.orgmdpi.com

Table 2: Representative Propagation Rate Constants for Alkyl Methacrylates

| Monomer | Temperature (°C) | kp (L·mol-1·s-1) |

|---|---|---|

| Methyl Methacrylate (MMA) | 60 | ~510 - 686 kpi.ua |

| Butyl Methacrylate (BMA) | 60 | ~600 - 800 |

Note: These values are illustrative and can be affected by factors such as solvent and pressure.

Chain Transfer Reactions and Their Influence

The impact of chain transfer reactions can be summarized as follows:

Reduction in Molecular Weight: By terminating growing chains prematurely, CTAs lower the average molecular weight. nih.gov

Control over Polymerization: In some cases, chain transfer can be used to control the polymerization process and produce polymers with more uniform molecular weights. sco-sakai-chem.com

Delayed Gelation: In crosslinking polymerizations, chain transfer reactions can delay the onset of gelation. nih.gov

Termination Pathways and Their Impact on Polymer Formation

Termination is the step in which the active radical centers are destroyed, leading to the cessation of chain growth. For methacrylates, termination can occur through two primary mechanisms:

Combination (Coupling): Two growing polymer radicals combine to form a single dead polymer chain. researchgate.net

Disproportionation: A hydrogen atom is transferred from one polymer radical to another, resulting in two dead polymer chains, one with a saturated end group and the other with an unsaturated end group. researchgate.net

The relative contribution of combination versus disproportionation depends on factors such as temperature and the specific monomer. For methyl methacrylate, disproportionation is the dominant termination mechanism. researchgate.net It is expected that long-chain alkyl methacrylates like this compound would also primarily terminate via disproportionation. The termination rate is often diffusion-controlled, especially at higher conversions. imaging.orgkpi.ua

Table 3: Termination Mechanisms in Methacrylate Polymerization

| Termination Pathway | Description | Impact on Molecular Weight Distribution |

|---|---|---|

| Combination | Two radical chains join to form one longer chain. | Can lead to a broadening of the molecular weight distribution. |

Self-Initiation Phenomena in Long-Chain Alkyl Methacrylate Polymerization

At elevated temperatures, some monomers, including alkyl acrylates and methacrylates, can undergo thermal self-initiation in the absence of a conventional initiator. wpmucdn.commdpi.com For methyl methacrylate, the rate of thermal self-initiation is significantly lower than that of styrene (B11656). mdpi.com Computational studies suggest that the mechanism for self-initiation in methacrylates involves the formation of a diradical intermediate from two monomer molecules. researchgate.netsemanticscholar.org

The self-initiation process is generally considered to be a second-order reaction with respect to the monomer concentration. mdpi.com While experimental evidence for the self-initiation of this compound is not available, it is plausible that at sufficiently high temperatures, a similar phenomenon could occur, leading to the formation of polymer. The long alkyl chain might influence the rate of self-initiation due to steric hindrance.

Elucidation of Controlled/Living Polymerization Mechanisms

Controlled/living polymerization techniques offer the ability to synthesize polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. cmu.eduresearchgate.net Several controlled radical polymerization methods have been applied to methacrylates, including:

Atom Transfer Radical Polymerization (ATRP): ATRP utilizes a transition metal complex (e.g., copper-based) to reversibly activate and deactivate the growing polymer chains. cmu.educmu.edu This method has been successfully used for the controlled polymerization of various methacrylates. cmu.edu The choice of initiator, ligand, and catalyst is crucial for achieving good control. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent (e.g., a dithioester or trithiocarbonate) to mediate the polymerization via a reversible chain transfer process. mdpi.comnih.gov This technique is versatile and can be used with a wide range of methacrylic monomers. mdpi.comnih.gov

Nitroxide-Mediated Polymerization (NMP): NMP uses stable nitroxide radicals to reversibly trap the growing polymer radicals. While highly effective for styrenic monomers, its application to methacrylates has been more challenging.

These controlled polymerization techniques allow for the synthesis of block copolymers and other advanced polymer structures from long-chain alkyl methacrylates, which would be difficult to achieve with conventional free-radical polymerization. nih.gov

Table 4: Comparison of Controlled/Living Polymerization Techniques for Methacrylates

| Technique | Mediating Agent | Key Advantages for Methacrylates |

|---|---|---|

| ATRP | Transition metal complex | Good control over molecular weight and dispersity. cmu.edu |

| RAFT | Dithioester, trithiocarbonate, etc. | Wide monomer scope, tolerance to various functional groups. mdpi.comnih.gov |

Kinetic Modeling and Simulation of Polymerization Processes

The kinetic modeling and simulation of this compound polymerization processes are essential for understanding the reaction mechanism, predicting the polymer's molecular architecture, and optimizing reaction conditions. Due to the long alkyl side chain of the this compound monomer, its polymerization kinetics exhibit characteristics that necessitate sophisticated modeling approaches. The high viscosity of the monomer and the resulting polymer, even at low conversions, means that diffusion-controlled effects play a significant role throughout the polymerization.

Kinetic models for the polymerization of this compound are typically based on the fundamental steps of free-radical polymerization: initiation, propagation, termination, and chain transfer. However, classical kinetic models that assume constant rate coefficients are often inadequate. The rate of termination, in particular, is significantly affected by the mobility of the growing polymer chains. As the polymerization proceeds, the viscosity of the reaction medium increases, which hinders the diffusion of macroradicals and leads to a decrease in the termination rate constant, a phenomenon known as the gel effect or autoacceleration. For long-chain methacrylates like this compound, this effect can be pronounced even from the early stages of the reaction.

The propagation reaction can also become diffusion-controlled at high conversions, where the mobility of the monomer molecules is restricted. The long triacontyl side chain can also introduce steric hindrance, which may affect the propagation rate constant.

Given these complexities, two primary approaches are employed for the simulation of this compound polymerization: deterministic modeling and stochastic modeling.

Deterministic Modeling

Deterministic models use a set of ordinary differential equations to describe the change in concentration of the various species involved in the polymerization (monomer, initiator, radicals of different chain lengths, and dead polymer). Software packages like PREDICI® are often used to solve these equations numerically. This approach can predict macroscopic properties such as monomer conversion, average molecular weight, and polymerization rate.

For an accurate representation of this compound polymerization, the model must incorporate diffusion-controlled phenomena. This is typically achieved by making the rate coefficients for termination and propagation dependent on the monomer conversion and the properties of the reaction medium, such as viscosity and free volume.

Table 1: Key Parameters in a Deterministic Kinetic Model for this compound Polymerization

| Parameter | Symbol | Description |

| Initiator decomposition rate constant | kd | Rate at which the initiator generates free radicals. |

| Initiator efficiency | f | Fraction of radicals that successfully initiate polymerization. |

| Propagation rate constant | kp | Rate of addition of monomer units to the growing polymer chain. Often expressed as a function of conversion, kp(x). |

| Termination rate constant | kt | Rate of termination of two growing polymer chains. Often expressed as a function of conversion, kt(x). |

| Chain transfer to monomer constant | Cm | Ratio of the rate of chain transfer to monomer to the rate of propagation. |

| Chain transfer to solvent constant | Cs | Ratio of the rate of chain transfer to solvent to the rate of propagation. |

Stochastic Modeling (Monte Carlo Simulations)

Stochastic methods, particularly Monte Carlo simulations, are powerful tools for modeling the polymerization of monomers like this compound, which form complex, comb-like polymer architectures. Instead of solving differential equations for average properties, Monte Carlo simulations track the evolution of individual polymer chains. This approach allows for the prediction of not only the average molecular weights but also the complete molecular weight distribution, degree of branching, and other details of the polymer architecture.

In a Monte Carlo simulation of this compound polymerization, the fundamental reaction steps are treated as probabilistic events. The probability of each event (e.g., a propagation step, a termination event) is determined by the reaction rate constants and the concentrations of the reacting species. By simulating a large number of these events, a statistically representative picture of the polymerization process can be obtained.

Table 2: Example of a Simplified Monte Carlo Simulation Algorithm for this compound Polymerization

| Step | Action | Description |

| 1 | Initialization | Define the initial number of monomer, initiator, and solvent molecules in a simulated reaction volume. |

| 2 | Event Selection | Calculate the probability of all possible reactions (initiator decomposition, propagation, termination, chain transfer) based on their rate constants and the current concentrations. Select a reaction to occur based on these probabilities. |

| 3 | Time Advancement | Advance the simulation time by an increment that is inversely proportional to the sum of the rates of all possible reactions. |

| 4 | System Update | Update the state of the system by executing the selected reaction (e.g., if propagation is selected, a monomer is converted to a polymer unit, and the chain length of a radical increases). |

| 5 | Iteration | Repeat steps 2-4 until a desired conversion or reaction time is reached. |

| 6 | Analysis | Analyze the properties of the simulated polymer chains to obtain molecular weight distribution, average molecular weights, etc. |

The long alkyl side chains of this compound can also lead to side-chain crystallization during polymerization, especially if the reaction temperature is below the melting point of the side chains. This phenomenon can further complicate the kinetics by affecting the mobility of the monomer and the growing polymer chains. Advanced simulation models may need to incorporate this aspect to accurately predict the polymerization behavior and the final polymer properties.

Structure Property Relationships and Polymer Architecture Design

Impact of Alkyl Side Chain Length on Polymer Characteristics

The triacontyl (C30) group is a defining feature of triacontyl methacrylate (B99206), placing its polymer, poly(triacontyl methacrylate), within the broader class of long-chain poly(alkyl methacrylates). The length of this side chain profoundly influences the polymer's physical and mechanical behavior.

The flexibility of a polymer backbone is a critical parameter that dictates many of its bulk properties. For poly(alkyl methacrylates), as the length of the n-alkyl side chain increases, the main chain flexibility generally decreases. bohrium.com This increased stiffness is attributed to the greater steric hindrance to rotation around the backbone bonds imposed by the longer, bulkier side chains. bohrium.com

The thermal properties of poly(alkyl methacrylates) are strongly dependent on the side-chain length. While increasing side-chain length tends to decrease main chain flexibility, it has the opposite effect on the glass transition temperature (Tg). The Tg decreases substantially as the alkyl chain becomes longer because the long, flexible side chains act as internal plasticizers, increasing the free volume and allowing for segmental motion of the backbone at lower temperatures. bohrium.commit.edu

For poly(alkyl methacrylates) with very long side chains (typically n > 12), a second thermal transition, a melting temperature (Tm), is observed. researchgate.netsigmaaldrich.com This melting corresponds to the melting of crystalline domains formed by the ordered packing of the long alkyl side chains, which can form a structure similar to polyethylene. bohrium.com Therefore, poly(this compound) is expected to be a semi-crystalline polymer with a low Tg associated with its backbone mobility and a distinct Tm related to the melting of its C30 side-chain crystals.

The following table illustrates the general trend of decreasing Tg and the appearance of a Tm with increasing alkyl side-chain length for a series of poly(n-alkyl methacrylates).

| Polymer Name | Alkyl Chain Length (n) | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |

| Poly(methyl methacrylate) | 1 | ~105 | - |